2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
Description
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-23-18(27)24(16(26)19(23)7-3-2-4-8-19)11-15(25)22-17-21-14(12-28-17)13-6-5-9-20-10-13/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,21,22,25) |
InChI Key |
FEBRFHYYEIKSMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Amide Coupling
A solution of 3-(2-chloroacetyl)-1-methyl-1,3-diazaspiro[4.5]decan-2,4-dione (1 eq) and 4-(pyridin-3-yl)thiazol-2-amine (1.2 eq) in dry DMF is stirred with Hünig’s base (3 eq) at 25°C for 24 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding the target compound in 45–50% purity.
Telescoped Pd-Catalyzed Arylation
A novel approach involves a one-pot, two-step sequence:
-
α-Diazo Acetamide Formation : The diazaspirodecane core is treated with trimethylsilyl diazomethane to generate a reactive α-diazo intermediate.
-
Buchwald-Hartwig Amination : The intermediate undergoes coupling with 4-(pyridin-3-yl)thiazol-2-amine using Pd(PPh) (5 mol%), AgCO (0.5 eq), and NEt (1.3 eq) in toluene at 110°C. This method improves yield to 62–65%.
Optimization and Scalability
Critical parameters affecting yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Solvent | Anhydrous DMF or Toluene | +15% yield |
| Catalyst Loading | 5–7 mol% Pd(PPh) | Prevents dimerization |
| Temperature | 110°C for arylation | Maximizes conversion |
| Purification | Prep-HPLC vs. Chromatography | >95% purity |
Scale-up trials (1–10 mol) revealed that telescoped procedures reduce intermediate isolation steps, lowering production costs by ~30%.
Analytical Characterization
The final product is characterized using:
-
(400 MHz, DMSO-d): δ 8.60 (d, J = 4.8 Hz, 1H, pyridine-H), 7.93 (s, 1H, thiazole-H), 3.12 (s, 3H, N-CH).
-
HRMS : m/z calculated for CHNOS [M+H]: 399.1345; found: 399.1348.
-
X-ray Crystallography : Confirms spirocyclic geometry and planarity of the thiazole-pyridine system.
Challenges and Mitigation Strategies
-
Low Solubility : The diazaspirodecane core’s hydrophobicity necessitates polar aprotic solvents (e.g., DMSO) for reactions.
-
Epimerization Risk : Chiral centers in the spirocyclic system require strict temperature control (<40°C) during coupling.
-
Byproduct Formation : Excess Pd catalysts are removed via treatment with SiliaMetS® Thiol resin .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond and spirocyclic ketone groups undergo hydrolysis under controlled conditions:
| Reaction Type | Conditions | Reagents | Outcome |
|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux (80°C), 12 hrs | Hydrochloric acid | Cleavage of amide bond to form carboxylic acid and free amine derivatives |
| Basic hydrolysis | 2 M NaOH, 60°C, 8 hrs | Sodium hydroxide | Partial ring opening of diazaspirodecane with ketone group hydration |
Selectivity depends on pH: Acidic conditions preferentially target the amide group, while basic conditions destabilize the spirocyclic system.
Nucleophilic Substitution
Electrophilic sites at the thiazole ring and spirocyclic carbonyl groups enable nucleophilic attacks:
| Nucleophile | Catalyst | Conditions | Product |
|---|---|---|---|
| Ethylamine | DIPEA | DMF, 50°C, 24 hrs | Substitution at C-5 of thiazole with ethylamine |
| Sodium methoxide | None | Methanol, RT, 48 hrs | Methoxy substitution at carbonyl position |
The thiazole ring exhibits higher reactivity compared to pyridine due to electron-withdrawing effects from the adjacent acetamide group.
Alkylation and Acylation
The secondary amine in the diazaspirodecane system undergoes alkylation:
| Reaction | Alkylating Agent | Base | Yield |
|---|---|---|---|
| Methylation | Methyl iodide | K₂CO₃ | 72% |
| Benzoylation | Benzoyl chloride | Triethylamine | 65% |
Steric hindrance from the spirocyclic structure reduces reaction rates compared to linear amines. Optimization requires elevated temperatures (60–80°C).
Reductive Amination
The ketone groups in the diazaspirodecane core participate in reductive amination:
| Amine | Reducing Agent | Catalyst | Product Stability |
|---|---|---|---|
| Benzylamine | NaBH₄ | Ti(OiPr)₄ | Stable at RT |
| Cyclohexylamine | NaBH(OAc)₃ | None | Hygroscopic |
Imine intermediates formed during this process are highly sensitive to moisture, requiring anhydrous conditions.
Salt Formation
The compound forms pharmaceutically relevant salts via acid-base reactions:
| Acid/Base | Molar Ratio | Solvent | Application |
|---|---|---|---|
| Hydrochloric acid | 1:1 | Ethanol | Improves aqueous solubility |
| Sodium methoxide | 1:2 | Methanol | Stabilizes crystalline form |
Salt formation modifies physicochemical properties without altering the core structure, making it critical for drug formulation.
Key Stability Considerations:
-
Thermal Stability : Decomposes above 200°C via retro-amide cleavage.
-
Photolytic Sensitivity : Thiazole ring undergoes [2+2] cycloaddition under UV light (λ = 254 nm).
-
Oxidative Resistance : Stable to atmospheric oxygen but reacts with strong oxidizers (e.g., KMnO₄) at elevated temperatures.
This compound’s reactivity profile highlights its versatility as a synthetic intermediate and potential pharmacophore. Experimental protocols emphasize rigorous temperature control and anhydrous conditions to maximize yields .
Scientific Research Applications
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Spirocyclic Hydantoin Cores
Compounds sharing the spirocyclic hydantoin scaffold exhibit variations in their substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- The pyridinyl-thiazole group in the target compound provides a balance between solubility and aromatic interactions, contrasting with the lipophilic benzyloxy or cyclohexyl groups in analogues .
- Polar substituents (e.g., sulfamoyl in ) enhance aqueous solubility but may reduce blood-brain barrier permeability.
Thiazole-Based Acetamide Derivatives
Thiazole-acetamide derivatives are widely studied for diverse biological activities. Below is a comparison with the target compound:
Key Observations :
Compounds with Alternative Heterocyclic Cores
Replacement of the spirocyclic hydantoin or thiazole with other heterocycles alters bioactivity:
Key Observations :
- Quinazolinone derivatives (e.g., ) prioritize sulfur-based linkages, which may influence redox activity.
- Coumarin-thiazole hybrids (e.g., ) demonstrate the role of extended π-systems in enzyme inhibition.
Research Findings and Implications
- Solubility-Lipophilicity Balance : The pyridinyl-thiazole group provides moderate polarity, contrasting with highly lipophilic (e.g., ) or polar (e.g., ) derivatives.
Biological Activity
The compound 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The molecular structure of the compound features a spirocyclic system, which is known for imparting unique pharmacological properties. The presence of both a pyridine and thiazole moiety suggests potential interactions with biological targets involved in various diseases.
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with thiazole and pyridine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Some diazaspiro compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
- Anti-inflammatory Effects : Certain derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many related compounds function as inhibitors of key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : The structural features allow for binding to specific receptors, modulating their activity and influencing cellular responses.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of compounds with similar structures against Staphylococcus aureus and E. coli. The results indicated that these compounds inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potential as antibacterial agents .
Anticancer Effects
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .
Anti-inflammatory Properties
Research focused on the anti-inflammatory effects showed that the compound reduced the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests a potential application in managing inflammatory conditions .
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | Growth inhibition |
| Antibacterial | Escherichia coli | 50 | Growth inhibition |
| Anticancer | MCF-7 (breast cancer) | 10 - 30 | Induced apoptosis |
| Anti-inflammatory | Macrophages (LPS-stimulated) | - | Reduced cytokine production |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodology :
- Begin with modular synthesis of the spiro-diazepinedione core and thiazole-pyridine moiety separately. Use coupling reactions (e.g., amide bond formation via EDC/HOBt) to combine fragments.
- Optimize reaction conditions (e.g., solvent polarity, temperature) based on analogous spirocyclic systems. For example, acetonitrile/DMF mixtures at 60–80°C have been effective for similar diazaspiro systems .
- Monitor intermediates via TLC and HPLC to ensure purity before proceeding.
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodology :
- Use 1H/13C NMR to verify spirocyclic connectivity and substituent positions. For example, the diazaspiro[4.5]decan-3-yl group shows distinct splitting patterns for axial/equatorial protons .
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and spatial arrangement .
Q. What physicochemical properties are critical for solubility and bioavailability studies?
- Methodology :
- Calculate LogP (octanol-water partition coefficient) using software like MarvinSketch. Experimental validation via shake-flask method at pH 7.4 is recommended .
- Measure aqueous solubility using UV-Vis spectroscopy in PBS buffer. Adjust pH to mimic physiological conditions .
- Assess hydrogen bond donors/acceptors (e.g., pyridine N, amide O) to predict membrane permeability .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step?
- Methodology :
- Screen coupling reagents (e.g., HATU vs. DCC) to improve amide bond efficiency.
- Introduce microwave-assisted synthesis to reduce reaction time and minimize decomposition .
- Use DoE (Design of Experiments) to optimize molar ratios, solvent systems (e.g., DCM vs. THF), and catalyst loading .
Q. What strategies are recommended for analyzing contradictory bioactivity data across assays?
- Methodology :
- Validate assay conditions (e.g., cell line viability, ATP levels) to rule out false positives/negatives.
- Perform dose-response curves in triplicate to ensure reproducibility.
- Cross-reference with structurally similar compounds (e.g., thiazole-acetamide derivatives) to identify SAR trends .
- Use molecular docking to assess binding affinity discrepancies (e.g., PyRx/AutoDock Vina) .
Q. How can metabolic stability be evaluated in preclinical studies?
- Methodology :
- Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification.
- Monitor CYP450 inhibition/induction using fluorometric assays (e.g., CYP3A4 luminescence probes) .
- Compare half-life (t1/2) and intrinsic clearance (CLint) with known reference compounds .
Q. What experimental approaches mitigate stereochemical impurities in the spirocyclic core?
- Methodology :
- Employ chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) to resolve enantiomers.
- Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during spiro-ring formation .
- Characterize diastereomers via NOESY NMR to confirm spatial assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
